

The Multifaceted Role of Interleukin-25: A Technical Guide

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Introduction

Interleukin-25 (IL-25), also known as IL-17E, is a distinct member of the IL-17 cytokine family. Unlike its pro-inflammatory counterparts, IL-25 is a key orchestrator of type 2 immunity, playing a pivotal role in allergic inflammation, host defense against parasitic infections, and the complex landscape of autoimmune diseases and cancer. This technical guide provides an in-depth exploration of the functions of IL-25, its signaling pathways, and the experimental methodologies used to investigate its biological significance.

Core Functions of Interleukin-25

IL-25's primary function is the induction and amplification of type 2 immune responses, characterized by the production of cytokines such as IL-4, IL-5, and IL-13.[1] These cytokines are central to the pathophysiology of allergic diseases and the clearance of helminth infections.

Allergic Inflammation

IL-25 is a critical initiator of allergic inflammation in tissues such as the lungs and gut.[2] Upon exposure to allergens, epithelial cells release IL-25, which in turn activates various immune cells, including type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and mast cells.[3][4] This leads to the hallmark features of allergic reactions, such as mucus overproduction, eosinophilia, and airway hyperresponsiveness.[4] Transgenic overexpression

of IL-25 in mice results in a spontaneous asthma-like phenotype, highlighting its potent pro-allergic activity.

Host Defense Against Parasites

IL-25 plays a crucial role in the expulsion of parasitic helminths from the gastrointestinal tract. [1] It is constitutively expressed by tuft cells in the intestinal epithelium and its production is upregulated upon parasitic infection. [5] IL-25 activates ILC2s to produce IL-13, which promotes goblet cell hyperplasia and mucus production, creating an environment that is inhospitable for the parasites. [5] Studies in IL-25 deficient mice have shown impaired worm clearance, demonstrating its essential role in anti-helminth immunity. [1]

Autoimmune Diseases

The role of IL-25 in autoimmune diseases is complex and context-dependent, exhibiting both pro-inflammatory and anti-inflammatory functions. In conditions like psoriasis, IL-25 can exacerbate inflammation by promoting the recruitment of neutrophils and the activation of macrophages. Conversely, in diseases such as inflammatory bowel disease (IBD), type 1 diabetes, and multiple sclerosis, IL-25 can have a protective effect by inhibiting the differentiation of pro-inflammatory Th1 and Th17 cells through the induction of Th2 cytokines. [6]

Cancer

The function of IL-25 in cancer is also dualistic, with evidence supporting both tumor-promoting and tumor-suppressive roles. [6][7] In some cancers, such as non-small cell lung cancer, high IL-25 expression is associated with reduced overall survival, potentially by promoting an immunosuppressive tumor microenvironment. [8] In contrast, in other contexts, IL-25 can exert anti-tumor effects by inducing apoptosis in cancer cells and promoting the infiltration of anti-tumor immune cells like eosinophils. [7]

Cellular Sources and Targets of IL-25

IL-25 is produced by a variety of cell types, primarily epithelial cells in barrier tissues like the lungs, skin, and gastrointestinal tract. [3] Other cellular sources include Th2 cells, mast cells, eosinophils, and macrophages. [9]

The primary targets of IL-25 are cells that express its heterodimeric receptor, composed of IL-17RA and IL-17RB subunits.[\[10\]](#) These include:

- Type 2 Innate Lymphoid Cells (ILC2s): Potent producers of type 2 cytokines.
- T helper 2 (Th2) cells: Key adaptive immune cells in type 2 immunity.[\[11\]](#)
- Eosinophils: Granulocytes involved in allergic inflammation and parasite defense.
- Basophils and Mast Cells: Key players in allergic responses.
- Epithelial cells: Can respond to IL-25 in an autocrine or paracrine manner.
- Dendritic Cells: Antigen-presenting cells that can be influenced by IL-25 to promote Th2 responses.[\[12\]](#)
- NKT cells: A subset of T cells that can produce type 2 cytokines in response to IL-25.[\[4\]](#)

Quantitative Data on IL-25 Function

The following tables summarize quantitative data from various studies on the effects of IL-25.

Table 1: IL-25 Concentration in Human Diseases

Disease	Sample Type	IL-25 Concentration (Patients)	IL-25 Concentration (Controls)	Reference
Atopic Dermatitis	Serum	145 ± 98 pg/mL	74 ± 23 pg/mL	[5]
Eczema	Serum	145.69 ± 586.78 pg/mL	49.45 ± 210.77 pg/mL	[13]
Cholangiocarcinoma (Metastatic)	Cancer Tissue	Significantly higher	Lower in non-metastatic	[14]
Gastric Cancer	Intra-tumoral Tissue	High density associated with longer survival	Low density associated with shorter survival	[12]

Table 2: Effects of IL-25 in Mouse Models of Disease

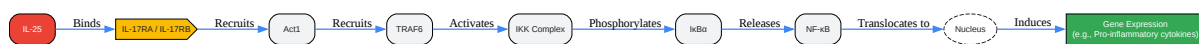
Mouse Model	Treatment/Genotype	Outcome Measure	Result	Reference
Oxazolone-induced colitis	Anti-IL-25 neutralizing antibody (500 µg/mouse)	Body weight loss, colon ulceration	Significant improvement	[15]
Collagen-induced arthritis	Recombinant murine IL-25 (1 µg/mouse)	Clinical score of arthritis	Attenuated development	[8]
HDM-induced allergic asthma	IL-25 knockout mice	Airway inflammation, eosinophil recruitment	Restrained inflammation and recruitment	[9]
T. spiralis infection	Recombinant IL-25	Worm burden	Lower worm burden	[16]

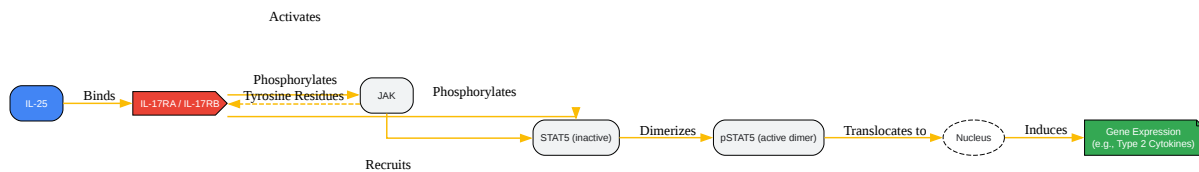
Interleukin-25 Signaling Pathways

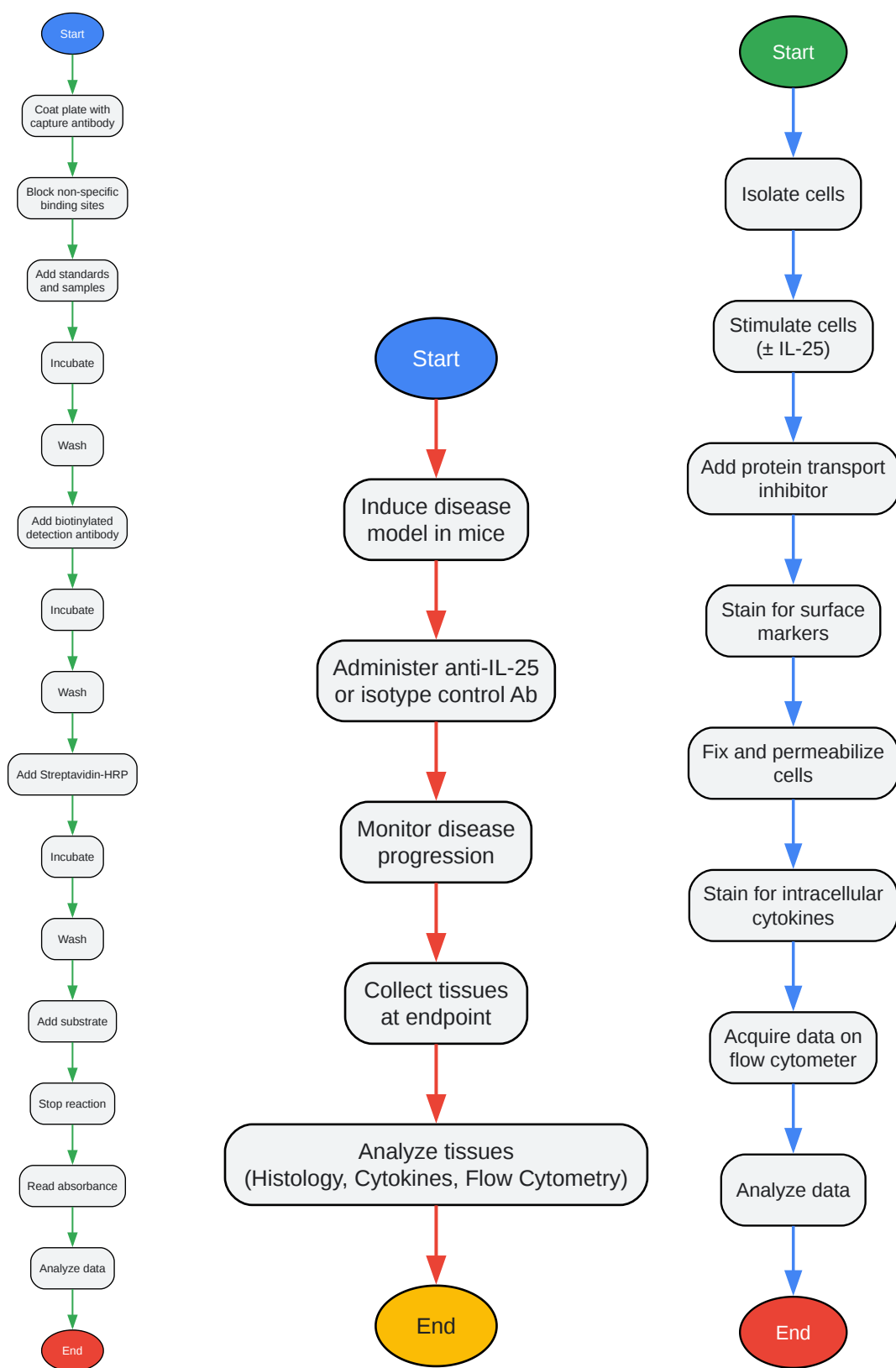
IL-25 exerts its biological effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RB.[10] This binding initiates a cascade of intracellular signaling events, primarily through three major pathways: NF-κB, MAP kinases (MAPK), and STAT5.

NF-κB Pathway

The canonical NF-κB pathway is a key mediator of IL-25-induced inflammation. Upon ligand binding, the receptor complex recruits the adaptor protein Act1, which in turn engages TRAF6, leading to the activation of the IKK complex.[17][18] IKK then phosphorylates IκBα, targeting it for degradation and allowing the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes.[19]







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